molecular formula C17H18N2O3S2 B11997021 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B11997021
M. Wt: 362.5 g/mol
InChI Key: ANAWRQHAALLZHX-UHFFFAOYSA-N
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Description

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is a complex organic compound with a molecular formula of C19H20N2O3S2. This compound is part of the thiophene family, known for its aromatic properties and significant applications in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid ethyl ester with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thioureido group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-Benzoyl-thioureido)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and as a pharmacophore in drug design .

Properties

Molecular Formula

C17H18N2O3S2

Molecular Weight

362.5 g/mol

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H18N2O3S2/c1-4-22-16(21)13-10(2)11(3)24-15(13)19-17(23)18-14(20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,18,19,20,23)

InChI Key

ANAWRQHAALLZHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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